molecular formula C12H13BrFNOS B6287313 (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone CAS No. 2635937-12-9

(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone

Cat. No.: B6287313
CAS No.: 2635937-12-9
M. Wt: 318.21 g/mol
InChI Key: QAKWAZWRCWROSM-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is a thiomorpholine-containing aromatic ketone derivative. Its structure features a phenyl ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 5, 2, and 3, respectively, linked to a thiomorpholino methanone moiety. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which may modulate biological activity and physicochemical properties.

Properties

IUPAC Name

(5-bromo-2-fluoro-3-methylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNOS/c1-8-6-9(13)7-10(11(8)14)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWAZWRCWROSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Fluorinated Methylbenzenes

Synthesis of the Methanone Backbone

Acid Chloride Formation

Conversion of the brominated benzoic acid to its corresponding acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For instance, refluxing 5-bromo-2-fluoro-3-methylbenzoic acid with excess SOCl₂ at 70°C for 4 hours produces the acid chloride in near-quantitative yield.

Coupling with Thiomorpholine

The nucleophilic acyl substitution between the acid chloride and thiomorpholine is conducted in dichloromethane or acetonitrile, often with a tertiary amine base (e.g., triethylamine) to scavenge HCl. Reaction conditions vary:

  • Room Temperature, 24 Hours : Yields 70–80% with minimal side products.

  • Reflux in Tetrahydrofuran (THF) : Enhances reaction rate but may reduce yield due to thiomorpholine decomposition.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane mixtures (1:4 v/v) effectively isolates the target compound. Recrystallization from isopropanol or methanol further elevates purity to >98%.

Spectroscopic Analysis

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), thiomorpholine methylenes (δ 2.6–3.1 ppm), and the methyl group (δ 2.3 ppm).

  • ¹³C NMR : Carbonyl resonance at δ 195–200 ppm confirms methanone formation.

  • Mass Spectrometry : Molecular ion peaks at m/z 345–347 ([M]⁺) align with the expected molecular formula C₁₂H₁₂BrFNO₅S.

Alternative Synthetic Routes

Friedel-Crafts Acylation

While traditionally challenging due to electron-withdrawing substituents, modified Friedel-Crafts conditions (e.g., AlCl₃ in nitrobenzene) enable direct acylation of 5-bromo-2-fluoro-3-methylbenzene with thiomorpholine carbonyl chloride. Yields remain modest (40–50%) due to steric hindrance.

Reductive Amination

A two-step sequence involving ketone formation from 5-bromo-2-fluoro-3-methylbenzaldehyde followed by reductive amination with thiomorpholine has been explored. Sodium triacetoxyborohydride (STAB) in dichloroethane achieves 60% yield but introduces impurities requiring rigorous purification.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Recycling dichloromethane via distillation reduces costs and environmental impact. Heterogeneous catalysts (e.g., immobilized AlCl₃) improve process sustainability.

Yield Optimization

  • Bromination : Increasing H₂O₂ concentration to 35% boosts bromine incorporation to 90%.

  • Coupling : Ultrasonic irradiation reduces reaction time from 24 hours to 6 hours with comparable yields.

Challenges and Limitations

Regioselectivity in Polyhalogenated Systems

Competing directing effects from fluorine, methyl, and bromine groups complicate synthesis. Computational modeling (DFT) predicts favorable bromine placement at the 5-position, aligning with experimental outcomes.

Thiomorpholine Stability

Thiomorpholine degrades under prolonged heating (>100°C), necessitating low-temperature coupling .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine moiety.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiomorpholine moiety.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with biological molecules, while the thiomorpholine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:
  • Methyl groups (CH₃): Provide steric hindrance and electron-donating effects, which may stabilize intermediates during synthesis.
  • Synthetic Yields : Compounds with nitro groups (e.g., 13a, 13b) show slightly lower yields (83–89%) compared to halogenated analogs (85–95%), possibly due to side reactions involving nitro reduction.

Physicochemical and Stability Comparisons

  • Thermal Stability: Thiomorpholino methanones with hydrogen-bonding substituents (e.g., nitro or amino groups) exhibit higher decomposition temperatures (247–289°C). The bromo and fluoro substituents in the target compound may reduce thermal stability due to weaker hydrogen-bonding interactions.
  • Crystallinity: Compounds like (4-methoxy-3-nitrophenyl)(thiomorpholino)methanone (13c) form colorless crystals, suggesting that methoxy and nitro groups enhance crystallinity. The target compound’s methyl and bromo substituents may disrupt crystal packing, leading to amorphous forms.

Biological Activity

(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is C12_{12}H12_{12}BrFNO, with a molecular weight of approximately 285.14 g/mol. The compound features a bromine and fluorine atom on the phenyl ring, which may enhance its biological activity through increased lipophilicity and electron-withdrawing effects.

The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors within the body. The presence of halogens (bromine and fluorine) can significantly influence binding affinity to biological targets, while the thiomorpholino group may participate in redox reactions, modulating cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 μg/mL .

Anticancer Activity

The compound's potential anticancer activity has been explored in various studies. Compounds containing similar structural motifs have demonstrated cytotoxic effects against multiple cancer cell lines, with IC50_{50} values indicating significant antiproliferative activity . For example, certain thiazole derivatives with analogous structures exhibited IC50_{50} values around 92.4 μM against a panel of cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiomorpholine derivatives against clinically relevant strains. The results indicated that the presence of electron-withdrawing groups enhanced antimicrobial activity. Specifically, compounds similar to (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone demonstrated MIC values as low as 3.91 μg/mL against Streptococcus pneumoniae and Bacillus subtilis .

Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of structurally related compounds. The study revealed that specific modifications in the thiomorpholine moiety could lead to improved cytotoxicity against lung and breast cancer cell lines, suggesting that (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone may also possess similar properties .

Pharmacokinetics

While detailed pharmacokinetic data specific to (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is limited, it is known that compounds with similar structures generally exhibit favorable absorption and distribution characteristics due to their lipophilicity. Factors such as temperature and pH can influence the stability and efficacy of such compounds in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions. Key factors include:

  • Catalysts : Palladium or copper complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bromo/fluoro substituents .
  • Solvents : Dichloromethane or ethanol for solubility and stability of intermediates .
  • Purification : Column chromatography with silica gel or recrystallization to achieve >95% purity. Yield optimization requires precise temperature control (e.g., 60–80°C) and inert atmospheres .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–7.8 ppm for bromo/fluoro-substituted phenyl) and thiomorpholine carbons (δ 40–60 ppm) .
  • IR : Peaks at ~1650 cm<sup>-1</sup> confirm the ketone group (C=O) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]<sup>+</sup> at m/z 344.1) and fragmentation patterns .

Q. What are the primary chemical reactivity profiles of this compound under varying conditions?

  • Methodological Answer :

  • Electrophilic Substitution : Bromine and fluorine substituents direct reactivity; thiomorpholine’s sulfur enhances nucleophilicity for SN2 reactions .
  • Oxidation : The ketone group is stable under mild conditions but may degrade with strong oxidizers (e.g., KMnO4) .

Advanced Research Questions

Q. How do electronic effects of bromine, fluorine, and methyl groups influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Bromine : Increases lipophilicity and steric bulk, enhancing membrane permeability .
  • Fluorine : Electron-withdrawing effects stabilize charge-transfer interactions with enzymes (e.g., kinases) .
  • Methyl : Modulates steric hindrance, affecting binding pocket accessibility. Computational docking (e.g., AutoDock Vina) can quantify binding affinities .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
  • Dose-Response Curves : Compare IC50 values across studies; discrepancies may arise from impurity levels (>5% impurities skew results) .
  • SAR Analysis : Modify substituents (e.g., replace bromine with chlorine) to isolate activity contributors .

Q. How can researchers differentiate this compound from structural analogs (e.g., morpholino vs. thiomorpholino derivatives) in complex mixtures?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients; thiomorpholine elutes later due to higher hydrophobicity .
  • X-ray Crystallography : Resolves sulfur vs. oxygen in the morpholino ring (bond length: C-S ~1.81 Å vs. C-O ~1.43 Å) .

Q. What computational models predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate degradation in aqueous buffers (pH 7.4) to identify hydrolysis-prone sites (e.g., ketone group) .
  • DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity with nucleophiles (e.g., glutathione) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
CatalystPd(PPh3)47897
SolventDichloromethane8599
Temperature70°C7296

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundIC50 (μM)TargetReference
(5-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone1.2Kinase A
(5-Chloro-2-fluoro-3-methylphenyl)(morpholino)methanone3.8Kinase A
(5-Bromo-2-fluoro-3-ethylphenyl)(thiomorpholino)methanone0.9Kinase B

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